Ethyl 4-(4-cyanophenoxy)piperidine-1-carboxylate
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Overview
Description
Ethyl 4-(4-cyanophenoxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H18N2O3. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. This compound is often used in pharmaceutical research and development due to its unique chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-cyanophenoxy)piperidine-1-carboxylate typically involves the reaction of 4-cyanophenol with ethyl 4-piperidinecarboxylate. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-cyanophenoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 4-(4-cyanophenoxy)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of Ethyl 4-(4-cyanophenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-oxo-1-piperidinecarboxylate
- Ethyl 4-amino-1-piperidinecarboxylate
- Ethyl 4-cyano-1-piperidinecarboxylate
Uniqueness
Ethyl 4-(4-cyanophenoxy)piperidine-1-carboxylate is unique due to the presence of the 4-cyanophenoxy group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H18N2O3 |
---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
ethyl 4-(4-cyanophenoxy)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H18N2O3/c1-2-19-15(18)17-9-7-14(8-10-17)20-13-5-3-12(11-16)4-6-13/h3-6,14H,2,7-10H2,1H3 |
InChI Key |
DMGTXQDAKLVNHX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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